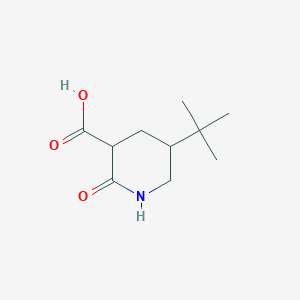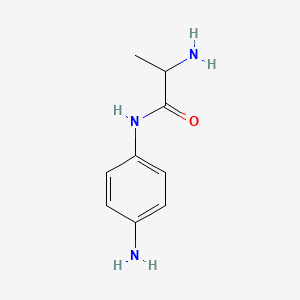
2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopentyl group, a propan-2-yl group, and a cyclopropane ring with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Compounds with new functional groups replacing the aldehyde
Scientific Research Applications
2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring may also contribute to the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopropane: A three-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
2-Cyclopentyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopentyl group, a propan-2-yl group, and a cyclopropane ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other cycloalkanes.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-cyclopentyl-3-propan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-8(2)11-10(7-13)12(11)9-5-3-4-6-9/h7-12H,3-6H2,1-2H3 |
InChI Key |
RBUOVBUHWFMBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1C2CCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


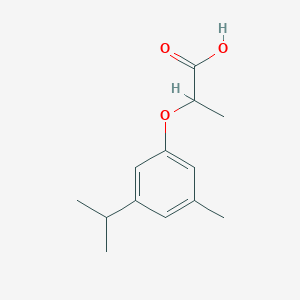
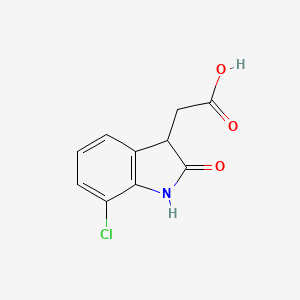
![tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15259404.png)

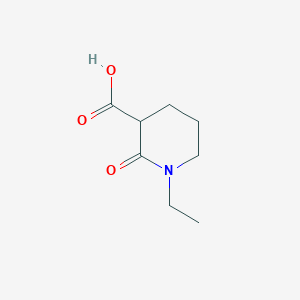
![4-[(Propylsulfonyl)amino]butanoic acid](/img/structure/B15259429.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one](/img/structure/B15259437.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine](/img/structure/B15259445.png)
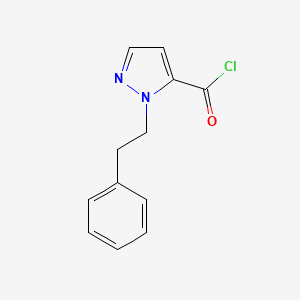
![5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B15259457.png)

